molecular formula C9H4F2O B6173228 4-ethynyl-2,6-difluorobenzaldehyde CAS No. 2242425-12-1

4-ethynyl-2,6-difluorobenzaldehyde

Cat. No. B6173228
CAS RN: 2242425-12-1
M. Wt: 166.1
InChI Key:
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Description

4-Ethynyl-2,6-difluorobenzaldehyde (4-EDFB) is a versatile and important synthetic intermediate for the preparation of a variety of compounds. It is a colorless, crystalline solid with a molecular formula of C8H4F2O and a molecular weight of 168.12 g/mol. 4-EDFB is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in the synthesis of optically active compounds, as well as in the preparation of polymers and polymers containing functional groups.

Mechanism of Action

The mechanism of action of 4-ethynyl-2,6-difluorobenzaldehyde is not yet fully understood. However, it is believed to be involved in the formation of various organometallic compounds. It is also believed to be involved in the formation of polymers and polymers containing functional groups. Additionally, 4-ethynyl-2,6-difluorobenzaldehyde is believed to be involved in the formation of optically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethynyl-2,6-difluorobenzaldehyde are not yet fully understood. However, it is believed to be involved in the formation of various organometallic compounds, as well as in the formation of polymers and polymers containing functional groups. Additionally, 4-ethynyl-2,6-difluorobenzaldehyde is believed to be involved in the formation of optically active compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethynyl-2,6-difluorobenzaldehyde in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. Furthermore, it is a versatile synthetic intermediate that can be used in the synthesis of optically active compounds, as well as in the preparation of polymers and polymers containing functional groups.
One limitation of using 4-ethynyl-2,6-difluorobenzaldehyde in lab experiments is that it is not yet fully understood. Additionally, it is not yet known if it has any adverse effects on the environment or human health.

Future Directions

Future research should focus on understanding the mechanism of action of 4-ethynyl-2,6-difluorobenzaldehyde, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine the advantages and limitations of using 4-ethynyl-2,6-difluorobenzaldehyde in lab experiments. Furthermore, research should be conducted to determine the environmental and health impacts of using 4-ethynyl-2,6-difluorobenzaldehyde. Finally, research should be conducted to investigate the potential applications of 4-ethynyl-2,6-difluorobenzaldehyde in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Synthesis Methods

The synthesis of 4-ethynyl-2,6-difluorobenzaldehyde can be achieved through a variety of methods, including the acylation of 2,6-difluorobenzaldehyde with ethynyl bromide, the reaction of ethynyl bromide with 2,6-difluorobenzaldehyde, and the reaction of ethynyl acetate with 2,6-difluorobenzaldehyde. In the first method, ethynyl bromide is reacted with 2,6-difluorobenzaldehyde in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The second method involves the reaction of ethynyl bromide and 2,6-difluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The third method involves the reaction of ethynyl acetate and 2,6-difluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

4-ethynyl-2,6-difluorobenzaldehyde is a versatile synthetic intermediate that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of optically active compounds, as well as in the preparation of polymers and polymers containing functional groups. Additionally, 4-ethynyl-2,6-difluorobenzaldehyde has been used in the synthesis of a variety of organometallic compounds, such as those containing palladium, platinum, and gold.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-2,6-difluorobenzaldehyde involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "acetylene", "sodium hydroxide", "sodium ethoxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-ethynyl-2,6-difluorobenzene by reacting 2,6-difluorobenzaldehyde with acetylene in the presence of sodium hydroxide and sodium ethoxide as catalysts.", "Step 2: Reduction of 4-ethynyl-2,6-difluorobenzene to 4-ethynyl-2,6-difluorobenzene-1,4-diol using sodium borohydride as reducing agent in acetic acid.", "Step 3: Oxidation of 4-ethynyl-2,6-difluorobenzene-1,4-diol to 4-ethynyl-2,6-difluorobenzaldehyde using sulfuric acid as oxidizing agent.", "Step 4: Purification of 4-ethynyl-2,6-difluorobenzaldehyde by washing with water and drying with sodium sulfate." ] }

CAS RN

2242425-12-1

Product Name

4-ethynyl-2,6-difluorobenzaldehyde

Molecular Formula

C9H4F2O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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